molecular formula C8H5BrN2O B1341981 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 383875-60-3

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1341981
CAS No.: 383875-60-3
M. Wt: 225.04 g/mol
InChI Key: DQHQOTOTCUBNFL-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H5BrN2O. It is a brominated derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 3rd position of the pyrrolopyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the active site and blocking the phosphorylation process. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and binding characteristics. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .

Biological Activity

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various signaling pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₈BrN₃O
  • CAS Number : 383875-60-3

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in tumorigenesis. Notable mechanisms include:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
    • Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3, which are crucial in various cancers. For instance, a derivative compound demonstrated IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, showcasing its potential as a therapeutic agent in oncology .
  • Cooperative Binding in Protein Complexes :
    • The compound has been noted for its ability to participate in cooperative binding with other therapeutic agents, enhancing the efficacy of treatment regimens targeting RAS and RAS-RAF pathways. This is significant for developing combinatorial therapies for cancer treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC₅₀ Value (nM) Notes
FGFR InhibitionFGFR17Potent inhibitor with implications for breast cancer therapy .
FGFR InhibitionFGFR29Significant activity against various tumor types .
Cooperative BindingRAS/RAF PathwayN/AEnhances efficacy when used with other agents .

Case Study 1: Anticancer Activity

A study explored the effects of a pyrrolo[2,3-b]pyridine derivative on breast cancer cell lines (4T1). The findings revealed that treatment with this compound led to significant inhibition of cell proliferation and induced apoptosis. Additionally, it reduced migration and invasion capabilities of the cancer cells, indicating its potential as a lead compound for further development in cancer therapies .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of SGK-1 kinase by pyrrolo[2,3-b]pyridine derivatives. SGK-1 is implicated in renal and cardiovascular diseases. Compounds similar to this compound demonstrated promising results in mediating electrolyte balance and cell proliferation processes linked to renal pathology .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?

The compound is synthesized via the Duff reaction. A mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridine, hexamine, and acetic acid/water (3:1 ratio) is refluxed at 120°C overnight. The precipitate is filtered to yield the aldehyde with 67% efficiency. Key advantages include simplicity and direct formylation without requiring protective groups .

Q. Which characterization methods are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Diagnostic peaks include δ 9.93 (CHO proton) and δ 185.58 ppm (carbonyl carbon) in DMSO-d6 .
  • HRMS : Used to verify molecular weight (e.g., [M+H]+ calculated for C8H5BrN2O: 224.96) .
  • Chromatography : Silica gel flash chromatography (heptane/ethyl acetate gradients) resolves intermediates and byproducts .

Q. How can researchers improve reaction yields during derivatization (e.g., Suzuki coupling)?

Optimize boronic acid stoichiometry (1.2 eq), use Pd(PPh3)4 (2 mol%) as a catalyst, and maintain argon purging to prevent oxidation. For example, coupling with 3,4-dimethoxyphenylboronic acid achieved 58% yield under these conditions .

Advanced Research Questions

Q. What strategies ensure regioselectivity in electrophilic substitution reactions on the pyrrolopyridine core?

  • Directing groups : The aldehyde at position 3 directs electrophiles to position 5 via resonance effects.
  • Protection/deprotection : Tosyl protection of NH (using NaH/THF and TsCl) prevents undesired side reactions and enhances stability during coupling .

Q. How should researchers address contradictions in reported yields for similar cross-coupling reactions?

Discrepancies often arise from:

  • Catalyst loading : Pd(PPh3)4 at 2 mol% vs. other catalysts (e.g., PdCl2(dppf)).
  • Solvent systems : Toluene/ethanol (3:1) vs. DMF, which may alter reaction kinetics. Systematically test variables using Design of Experiments (DoE) to identify optimal conditions .

Q. Why do some intermediates (e.g., 3-amino-pyrrolo[2,3-b]pyridines) decompose rapidly, and how can this be mitigated?

The free amino group is prone to oxidation and dimerization. Solutions include:

  • Immediate derivatization : Convert to stable acylated derivatives (e.g., nicotinamide) without isolating the amine .
  • Storage : Keep intermediates under inert atmosphere at -20°C .

Q. What electronic effects dominate the reactivity of the aldehyde group in further functionalization?

The aldehyde participates in nucleophilic additions (e.g., Grignard reactions). For instance, phenylmagnesium bromide adds to the carbonyl, forming a secondary alcohol with 91% yield. Steric hindrance from the pyrrolopyridine core limits reactivity at position 3 .

Q. Critical Considerations for Experimental Design

  • Stability : The aldehyde group is hygroscopic; store under desiccation.
  • Scalability : Milligram-scale reactions (e.g., 500 mg starting material) are validated, but kilogram-scale requires further optimization .
  • Safety : Use gloveboxes for air-sensitive steps (e.g., Grignard reactions) and adhere to waste disposal protocols for brominated byproducts .

Properties

IUPAC Name

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-6-5(4-12)3-10-8(6)11-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHQOTOTCUBNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593400
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383875-60-3
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383875-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-1H-pyrrolo[2,3-b]pyridine (0.028 g, 0.14 mmol) was successively added with acetic acid (0.1 mL), water (0.2 mL), and hexamethylenetetramine (0.028 g, 0.20 mmol), and then the mixture was stirred overnight at 120° C. in a sealed tube. The reaction mixture was added with water, and the precipitated solid was collected by filtration to obtain 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (0.008 g, 25%).
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0.028 g
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0.028 g
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0.2 mL
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